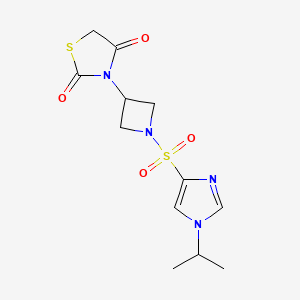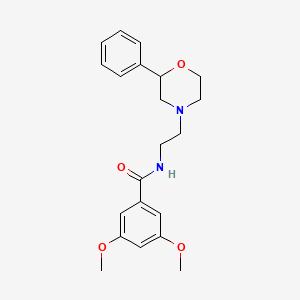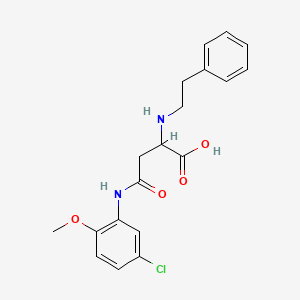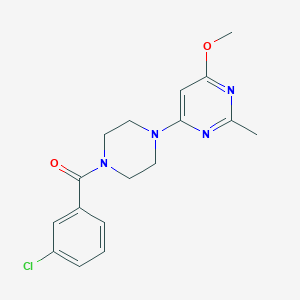
(3-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
カタログ番号 B2894795
CAS番号:
946323-63-3
分子量: 346.82
InChIキー: ZMLARMCSHAARPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a chlorophenyl group, a methoxy group, a methylpyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds and could suggest a potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and piperazinyl groups could increase the compound’s solubility in polar solvents .科学的研究の応用
Anticancer and Antituberculosis Studies
- Research has explored derivatives of similar chemical compounds for their potential in anticancer and antituberculosis applications. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown in vitro anticancer and significant antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
- New derivatives involving piperazine structures have been synthesized and tested for antimicrobial activity, exhibiting varying effects against bacteria and fungi. This indicates potential applications of such compounds in the treatment of microbial infections (Patel, Agravat, & Shaikh, 2011).
Antagonist and Agonist Studies
- Certain compounds with similar structures have been identified as potent antagonists or agonists for specific receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent antagonist for the CB1 cannabinoid receptor, which could be relevant in drug design and pharmacological research (Shim et al., 2002).
Anticancer and Antimicrobial Agents Development
- New compounds featuring chlorophenyl and piperazin-1-yl methanone structures have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, indicating the versatile applications of these compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Metabolism Studies
- Studies have also focused on the metabolism of related compounds, such as dopamine D(4)-selective antagonists, in various species. This research provides insights into the metabolic pathways and potential therapeutic applications of similar compounds (Zhang et al., 2000).
Crystal Structure Analysis
- The crystal structure of compounds with similar constituents, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been analyzed, contributing to a better understanding of their molecular configuration and potential applications in various fields of chemistry and pharmacology (Revathi et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
(3-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-6-8-22(9-7-21)17(23)13-4-3-5-14(18)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLARMCSHAARPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894712.png)
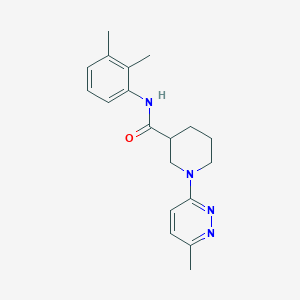
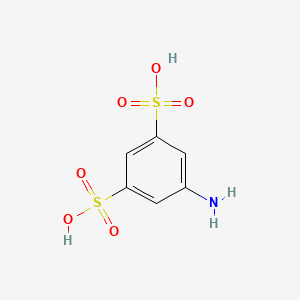
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)
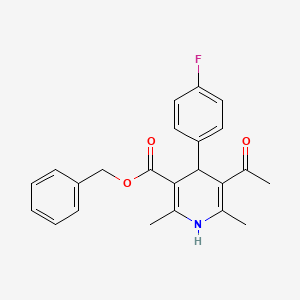
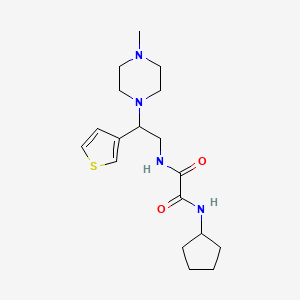
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
